![molecular formula C15H18F3NO4S B7572194 4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine](/img/structure/B7572194.png)
4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine is a chemical compound that has gained significant attention in scientific research. It is commonly known as DTCP or TFP, and it is a potent inhibitor of a specific protein called transient receptor potential vanilloid 1 (TRPV1). This protein plays a crucial role in pain sensation, and its inhibition has led to the development of potential therapeutic drugs for various pain-related conditions.
Mechanism of Action
DTCP or TFP inhibits 4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine by binding to a specific site on the protein. This binding prevents the activation of 4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine by various stimuli, including heat, acid, and capsaicin. As a result, the pain signaling pathway is disrupted, leading to pain relief.
Biochemical and Physiological Effects:
DTCP or TFP has been shown to have potent analgesic effects in various animal models of pain. It has also been found to reduce inflammation and hyperalgesia, which are common features of pain conditions. Additionally, DTCP or TFP has been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
DTCP or TFP has several advantages for lab experiments, including its high potency and specificity for 4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine. However, it also has some limitations, including its low solubility in water and its potential for off-target effects on other proteins.
Future Directions
There are several future directions for research on DTCP or TFP. One area of focus is the development of new analogs with improved pharmacological properties, such as increased solubility and selectivity for 4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine. Additionally, further studies are needed to explore the potential therapeutic applications of DTCP or TFP in various pain conditions and to investigate its mechanism of action in more detail. Finally, the safety and efficacy of DTCP or TFP need to be evaluated in clinical trials to determine its potential as a novel pain medication.
Synthesis Methods
DTCP or TFP can be synthesized using a multistep process involving the reaction of 4-(trifluoromethylsulfonyl)phenylpiperidine with ethylene oxide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound, 4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine.
Scientific Research Applications
DTCP or TFP has been extensively studied for its potential therapeutic applications in pain management. 4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine is a key target for pain relief, and its inhibition can lead to the development of new drugs for various pain conditions, including neuropathic pain, osteoarthritis, and inflammatory pain.
properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S/c16-15(17,18)24(20,21)13-3-1-12(2-4-13)19-7-5-11(6-8-19)14-22-9-10-23-14/h1-4,11,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXASZUIRDGALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2OCCO2)C3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.